molecular formula C18H18N2O3S B2403573 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide CAS No. 906784-09-6

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2403573
CAS No.: 906784-09-6
M. Wt: 342.41
InChI Key: LQUFHORNYCBESJ-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a chemical compound that has been synthesized for its potential use in scientific research. It is a member of the benzothiazole family of compounds, which have been found to have a variety of biological activities.

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide has been used as a base for synthesizing various chemical compounds. For instance, it served as a precursor for the preparation of poly-substituted thiophenes and 1,3,4-thiadiazoles, which incorporate the N-(benzothiazol-2-yl)-3-oxo-3-phenylpropanamide moiety (Ali et al., 2014).
  • Antimicrobial Properties :

    • Benzothiazole derivatives, including this compound, have been identified as potent antimicrobial agents. Research has shown their effectiveness in synthesizing new compounds with antimicrobial properties, such as pyrrole and indolylidene derivatives (Abbas et al., 2014).
  • Photo-Physical Characteristics :

    • Studies have focused on the photo-physical properties of benzothiazole derivatives. These compounds, including this compound, show potential in applications requiring excited state intra-molecular proton transfer, characterized by single absorption and dual emission features (Padalkar et al., 2011).
  • Radioiodinated Markers for Tumor Hypoxia :

    • This compound has been explored in the synthesis of radioiodinated nitroimidazole analogues, serving as markers for tumor hypoxia. These compounds have demonstrated the ability to accumulate in hypoxic tumor cells and can be potentially used for imaging hypoxic tumors (Li et al., 2005).
  • Copper-Catalyzed Intramolecular Cyclization :

    • This compound has been utilized in copper-catalyzed intramolecular cyclization processes, leading to the synthesis of various N-benzothiazol-2-yl-amides, which are valuable in diverse chemical applications (Wang et al., 2008).
  • In Vivo Diuretic Activity :

    • Certain derivatives of this compound have been studied for their in vivo diuretic activity. These studies are crucial in understanding the potential therapeutic applications of these compounds (Yar & Ansari, 2009).
  • Synthesis and Characterization in Coordination Chemistry :

    • The compound has been used in the synthesis and characterization of metal complexes, with a focus on understanding the coordination chemistry and potential applications in various fields, such as biological activity and material science (El-Gamel & Ali, 2017).
  • Cerebral Ischemia Markers :

    • Research has been conducted on the use of nitroimidazole-based thioflavin-T derivatives of this compound as cerebral ischemia markers, providing insights into potential clinical applications in imaging and treatment of cerebral ischemic conditions (Chu et al., 2007).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-13-9-10-14(23-2)17-16(13)20-18(24-17)19-15(21)11-8-12-6-4-3-5-7-12/h3-7,9-10H,8,11H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUFHORNYCBESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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